Chiral Identity: (S)-Enantiomer vs. (R)-Enantiomer – Stereochemical Configuration Defines Downstream Molecular Topology
The target compound is the homochiral (S)-enantiomer (CAS 1212332-00-7), which is stereochemically distinct from the (R)-enantiomer (CAS 926259-96-3, MFCD07779104). The two enantiomers are non-superimposable mirror images with identical molecular formula (C₁₀H₁₂F₃N) and mass (203.20 g/mol), and cannot be distinguished by achiral analytical methods (e.g., standard HPLC, NMR) without chiral auxiliaries or chiral stationary phases. In pharmaceutical intermediate applications, the (S)-configuration directs the three-dimensional presentation of the pharmacophore in downstream chiral drug candidates; using the wrong enantiomer yields a diastereomeric product with potentially different biological activity [1]. Commercially, the (S)-enantiomer (target) is offered at ≥98% purity (NLT 98%) and at 95%+, whereas the (R)-enantiomer is listed at 95% purity, indicating comparable but vendor-dependent quality levels .
| Evidence Dimension | Absolute stereochemical configuration (optical rotation and chiral recognition) |
|---|---|
| Target Compound Data | (S)-configuration; CAS 1212332-00-7; [α]D not publicly reported; MW 203.20; commercially available at 95%–≥98% purity |
| Comparator Or Baseline | (R)-enantiomer; CAS 926259-96-3; MW 203.21; commercially available at 95% purity |
| Quantified Difference | Enantiomeric; no numerical difference in MW (<0.01%); purity range overlap (95% vs. 95%–≥98%) |
| Conditions | Chiral identity confirmed by chiral HPLC or polarimetry (vendor QC); absolute configuration assigned by IUPAC nomenclature |
Why This Matters
Stereochemical identity is non-negotiable in chiral drug synthesis—procurement of the incorrect enantiomer produces a diastereomeric downstream product that may fail biological screening, wasting synthetic effort and budget.
- [1] FDA Guidance for Industry: Development of New Stereoisomeric Drugs. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), May 1992. (Establishes regulatory expectations for enantiomeric purity in pharmaceutical development.) View Source
